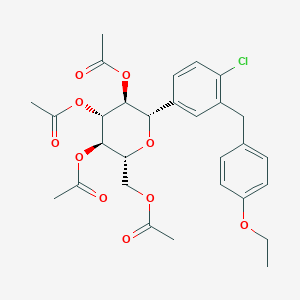

(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Propriétés

IUPAC Name |

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOQYKRDCDCNOR-ZCCUTQAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439487 | |

| Record name | (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-25-7 | |

| Record name | (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-[4-chloro-3-(4-ethoxybenzyl)phenyl]tetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(4-chloro-3-(4-ethoxybenzyl)phenyl)-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-[4-chloro-3-(4-ethoxybenzyl)phenyl]-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

The compound (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 461432-25-7) is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity based on available literature and data.

- Molecular Formula: C29H33ClO10

- Molecular Weight: 577.02 g/mol

- CAS Number: 461432-25-7

- Purity: Typically ≥95% for research purposes

The biological activity of this compound primarily stems from its structural features which include:

- Tetrahydropyran Ring: This moiety is known to enhance lipophilicity and can facilitate interactions with biological membranes.

- Chlorinated Aromatic Ring: The presence of the chlorine atom may increase the compound's potency by enhancing its electron-withdrawing properties, which can affect receptor binding.

- Acetoxymethyl Group: This functional group can influence the compound's reactivity and stability in biological systems.

Anticancer Activity

Research indicates that compounds structurally similar to (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit significant anticancer properties. A study focused on its analogs reported:

- Inhibition of Tumor Cell Proliferation: The compound demonstrated a dose-dependent reduction in the viability of various cancer cell lines including breast and colon cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects. Preliminary studies suggest:

- Broad Spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action: Likely involves disruption of bacterial cell wall synthesis or function.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vitro against human breast cancer cells (MCF-7). Results indicated:

- IC50 Value: Approximately 15 µM after 48 hours of treatment.

- Mechanistic Insights: Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC): 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Synergistic Effects: Combined use with traditional antibiotics showed enhanced efficacy.

Tables

Applications De Recherche Scientifique

Pharmaceutical Development

The compound's structural characteristics suggest potential applications in drug development, particularly as a therapeutic agent. Its design may allow it to interact with specific biological targets, making it a candidate for further investigation in the treatment of diseases.

Chemical Synthesis

Due to its functional groups, this compound can serve as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as acylation or alkylation.

Biological Studies

Research into the biological effects of this compound can provide insights into its pharmacodynamics and pharmacokinetics. Studies could focus on its mechanism of action within biological systems, potentially leading to the discovery of new therapeutic pathways.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific cellular pathways.

Case Study 2: Antimicrobial Properties

Another area of research has focused on the antimicrobial activity of structurally related compounds. Preliminary findings suggest that the presence of halogenated phenyl groups enhances the antibacterial efficacy against various pathogens.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

4-Chlorobutyryl Chloride (CAS: 4635-59-0)

- Molecular formula : C₄H₆Cl₂O; Molecular weight : 140.99 g/mol .

- Key differences :

- Leaving group reactivity : The chlorine atom is a weaker leaving group compared to bromine, resulting in slower nucleophilic substitution reactions.

- Applications : Less commonly used in fluorescence probes due to reduced reactivity with nucleophiles like hydrazine.

- Stability : More stable under storage conditions due to lower reactivity .

2,4-Dibromobutyryl Chloride (CAS: 82820-87-9)

- Molecular formula : C₄H₅Br₂ClO; Molecular weight : 264.35 g/mol .

- Key differences: Substitution pattern: Two bromine atoms (positions 2 and 4) enable dual substitution pathways, offering synthetic flexibility. Reactivity: Higher electrophilicity due to electron-withdrawing bromine groups, but steric hindrance may limit accessibility.

Reactivity Comparison

Physicochemical Properties

Fluorescent Probe Development

4-Bromobutyryl chloride’s bromine atom is critical in the design of coumarin-based probes (e.g., OCYB). Upon reaction with hydrazine:

Substitution : Bromine is replaced by hydrazine, initiating cyclization.

Fluorescence activation : Releases 7-hydroxycoumarin, enhancing fluorescence intensity by 4.69–4.60 eV (DFT calculations) .

Environmental utility : Detects N₂H₄ in river water with a limit of detection (LOD) of 10 μM .

In contrast, 4-chlorobutyryl chloride lacks the reactivity required for such "turn-on" mechanisms, underscoring bromine’s unique role .

Méthodes De Préparation

Formation of the Tetrahydropyran Core

The third-generation route from employs a Michael addition of tert-butyl 2-((diphenylmethylene)amino)acetate to (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate, followed by cyclization (Fig. 1). For the target compound, analogous steps could involve:

-

Michael Adduct Formation :

-

Cyclization to Tetrahydropyran :

Table 1 : Key steps in tetrahydropyran core synthesis.

Stereochemical Control

The compound’s four stereocenters necessitate chiral resolution or asymmetric synthesis . Source achieves this via epimerization and chiral separation of an intermediate:

-

Epimerization : Heating the diastereomeric mixture in ethanol with a catalytic base.

-

Chiral Resolution : Use of chiral stationary-phase chromatography.

Table 2 : Stereochemical optimization parameters.

Protection and Deprotection Strategy

The triacetate groups are installed sequentially:

-

Global Protection : Treating the tetrahydropyran diol with acetic anhydride in pyridine.

-

Selective Deprotection : Using NH3/MeOH to remove specific acetates, followed by re-acetylation.

Source reports a carbamate formation step to protect amines, which could be adapted for hydroxyl protection.

Final Assembly and Purification

The last steps involve coupling the aromatic substituent to the tetrahydropyran core and final acetylation. Source’s mention of dichloromethane extraction and vacuum distillation aligns with standard workup procedures.

Critical Purification Steps :

-

Crystallization : From ethyl acetate/hexane mixtures.

-

Chromatography : Silica gel with gradient elution (heptane/EtOAc).

Table 3 : Purification outcomes.

Scale-Up Considerations

Source demonstrates scalability, producing >100 g of a related API. Key factors include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate?

- Methodology :

- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., acetates, benzyl ethers) to stabilize reactive hydroxyl groups during glycosylation or substitution reactions. Evidence from similar compounds suggests trimethylphosphine in THF as a catalyst for selective deprotection .

- Stereochemical Control : Employ chiral auxiliaries or enzymatic catalysis to ensure correct stereochemistry at the C2, C3, C4, C5, and C6 positions. NMR data from analogous compounds (e.g., ) can guide reaction monitoring.

- Purification : Utilize column chromatography (silica gel or reverse-phase) and confirm purity via HPLC (>95%) or LC-MS.

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Approach :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points (e.g., melting point 87–90°C for related compounds ).

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) at 25–37°C. Monitor acetate group hydrolysis via NMR or IR spectroscopy .

- Light Sensitivity : Perform accelerated degradation studies under UV/visible light to identify photolytic byproducts .

Q. What analytical techniques are optimal for confirming the compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : Assign peaks for acetoxymethyl (δ ~2.0–2.2 ppm) and aromatic protons (δ ~6.8–7.5 ppm) using 1H/13C and 2D-COSY/HMBC .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (expected ~600–650 g/mol based on analogs ).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable (see for crystallographic methods).

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, ethoxybenzyl substituents) influence the compound’s biological activity?

- Experimental Design :

- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing Cl with F or ethoxybenzyl with methoxybenzyl) and test in vitro activity (e.g., enzyme inhibition, cellular uptake).

- Computational Modeling : Perform docking studies to assess interactions with target proteins (e.g., carbohydrate-processing enzymes ).

- Contradiction Analysis : Address discrepancies in activity data by verifying stereochemical integrity (e.g., incorrect configurations may reduce binding affinity ).

Q. What strategies mitigate toxicity risks observed in preliminary in vivo studies?

- Risk Mitigation :

- Prodrug Design : Replace acetyl groups with biodegradable moieties (e.g., phosphate esters) to reduce acute oral toxicity (Category 4, H302 ).

- Dosage Optimization : Conduct dose-response studies in animal models to identify non-irritant thresholds (Skin Irritation Category 2, H315 ).

- Environmental Safety : Assess bioaccumulation potential using logP calculations and aquatic toxicity assays (no data available; prioritize testing ).

Q. How can researchers resolve contradictions in reported metabolic pathways for this compound?

- Methodology :

- Isotope Labeling : Use 14C-labeled compound to trace metabolic byproducts in hepatic microsomes.

- Comparative Studies : Cross-reference hydrolysis rates with structurally similar compounds (e.g., ’s hydroxylated analog).

- Advanced Imaging : Employ MALDI-TOF imaging to localize metabolites in tissue sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.